(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid
Description
Key Identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 685113-09-1 |
| Molecular Formula | C₇H₁₁N₅O₃ |
| Molecular Weight | 213.19 g/mol |
| SMILES | OC(=O)Cn1nnc(n1)N1CCOCC1 |
| InChI Key | AGKORJOODJHGHF-UHFFFAOYSA-N |
The compound’s structure combines a tetrazole core (2H-tetrazol-2-yl) with a morpholine moiety (4-morpholinyl) and an acetic acid side chain. This configuration enables diverse reactivity and biological interactions, particularly in medicinal chemistry.
Historical Context and Discovery
The synthesis of this compound emerged from advancements in tetrazole chemistry during the early 21st century. Tetrazoles gained prominence as bioisosteres for carboxylic acids due to their metabolic stability and electronic properties. The incorporation of morpholine—a six-membered heterocycle with one oxygen and one nitrogen atom—enhanced the compound’s solubility and pharmacokinetic profile, making it a candidate for drug discovery.
While the exact discovery timeline remains undocumented in public literature, its synthesis methods align with multicomponent reaction (MCR) strategies developed post-2010, which optimize tetrazole functionalization. For example, the Ugi tetrazole reaction enables efficient coupling of amines, aldehydes, and isocyanides with azides, a pathway likely adapted for this compound’s production.
Significance in Chemical Research
This compound exemplifies the strategic integration of pharmacophores to enhance bioactivity. Key research applications include:
Table 1: Research Applications of this compound
Its morpholine group contributes to improved blood-brain barrier penetration, while the tetrazole ring enhances hydrogen-bonding capacity with biological targets. For instance, derivatives of this compound have shown inhibitory activity against vascular adhesion protein-1 (VAP-1), a therapeutic target in inflammatory diseases.
Tetrazole Chemistry Background
Tetrazoles are nitrogen-rich heterocycles with unique electronic and steric properties. They serve as bioisosteres for carboxylic acids due to their comparable pKa (∼4.5–4.9 vs. 4.2–4.4 for carboxylic acids) and ability to mimic carboxylate groups in receptor binding.
Table 2: Tetrazole vs. Carboxylic Acid Properties
The tetrazole ring’s stability under physiological conditions and ability to engage in π-stacking interactions make it invaluable in drug design. For example, the antiepileptic drug losartan incorporates a tetrazole moiety to enhance bioavailability. In this compound, the morpholine substitution further modulates solubility and target affinity, illustrating the synergy between heterocyclic components.
Properties
IUPAC Name |
2-(5-morpholin-4-yltetrazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O3/c13-6(14)5-12-9-7(8-10-12)11-1-3-15-4-2-11/h1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKORJOODJHGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN(N=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371782 | |
| Record name | (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
685113-09-1 | |
| Record name | (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Tetrazole Ring
The core tetrazole ring in (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid is typically synthesized via a [3+2] cycloaddition reaction between an organic nitrile and sodium azide. This reaction is catalyzed by various agents and conducted under reflux conditions to ensure ring closure. The general reaction scheme is:
- Starting materials: Appropriate nitrile precursor (e.g., acetonitrile derivatives)
- Reagents: Sodium azide (NaN3), catalyst (e.g., zinc salts or ammonium chloride)
- Conditions: Reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for 12–48 hours
This step yields the 2H-tetrazole ring system, which is the key heterocyclic scaffold of the target molecule.
Introduction of the Morpholine Group
The morpholine substituent is introduced via nucleophilic substitution reactions. Typically, the tetrazole intermediate bearing a suitable leaving group (e.g., halogen or activated ester) undergoes substitution with morpholine:
- Starting materials: Tetrazole intermediate with leaving group
- Reagents: Morpholine (nucleophile)
- Conditions: Mild heating (50–80 °C) in solvents such as ethanol or acetonitrile, sometimes in the presence of a base (e.g., triethylamine) to facilitate substitution
This step results in the formation of the 5-morpholin-4-yl substituted tetrazole derivative.
Acetic Acid Functionalization
The acetic acid moiety is introduced by functionalizing the tetrazole-morpholine intermediate, often through alkylation or carboxylation reactions:
- Method 1: Alkylation of the tetrazole nitrogen with a haloacetic acid derivative (e.g., chloroacetic acid) under basic conditions
- Method 2: Direct carboxylation of a suitable intermediate using carbon dioxide under pressure with a base catalyst
These reactions are typically carried out in polar solvents with controlled temperature to optimize yield and purity.
Industrial Production Considerations
For large-scale synthesis, the above steps are optimized to maximize yield, purity, and cost-effectiveness. Industrial methods emphasize:
- Use of industrial-grade reagents and solvents
- Optimization of reaction times and temperatures to reduce by-products
- Implementation of continuous flow reactors for safer handling of azides and improved scalability
- Purification via crystallization or chromatography to achieve pharmaceutical-grade purity
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Materials | Reagents/Conditions | Product Intermediate |
|---|---|---|---|---|
| 1 | Tetrazole ring formation | Organic nitrile + sodium azide | Catalyst, reflux in DMF/DMSO, 12–48 h | 2H-tetrazole intermediate |
| 2 | Nucleophilic substitution | Tetrazole intermediate + morpholine | Mild heating, base, ethanol/acetonitrile | 5-Morpholin-4-yl-2H-tetrazole derivative |
| 3 | Acetic acid functionalization | Tetrazole-morpholine intermediate | Haloacetic acid or CO2, base, polar solvent | This compound |
Research Findings and Optimization
- Reaction Yields: Typical yields for the tetrazole ring formation range from 60% to 85%, depending on the nitrile substrate and catalyst used.
- Purity: Purification by recrystallization or preparative HPLC is essential to remove unreacted azides and side products.
- Safety: Handling sodium azide requires strict safety protocols due to its toxicity and potential explosiveness.
- Alternative Methods: Some studies explore microwave-assisted synthesis to reduce reaction times and improve yields in tetrazole formation.
Additional Notes
- The morpholine ring imparts solubility and biological activity enhancements, making the substitution step critical.
- The acetic acid group is essential for biological interactions and is introduced in the final step to avoid side reactions.
- The compound’s unique combination of tetrazole and morpholine moieties makes it valuable in medicinal chemistry, especially for drug discovery targeting protein interactions.
Chemical Reactions Analysis
Types of Reactions
(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of tetrazole compounds, including (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid, exhibit significant antimicrobial properties. Studies have demonstrated that certain tetrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .
Anticancer Properties
The compound has also shown promise in anticancer research. For instance, specific derivatives have been reported to possess cytotoxic effects against several cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer). The median inhibitory concentrations (IC50) for these compounds were comparable to established chemotherapeutic agents like Doxorubicin .
Pharmacological Applications
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for further development as an anti-inflammatory drug .
Vasorelaxant Activity
This compound has been evaluated for its vasorelaxant effects on isolated rat arteries. Results indicated that it could induce relaxation in vascular tissues, which is beneficial for treating conditions like hypertension .
Biochemical Research
Proteomics and Biochemical Assays
The compound is utilized in proteomics research as a biochemical tool. It is involved in various assays aimed at understanding protein interactions and enzyme activities, particularly those related to tetrazole functionalities .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that integrate morpholine and tetrazole moieties. The resulting derivatives are crucial for exploring structure-activity relationships (SAR) in drug discovery programs aimed at enhancing potency and selectivity against specific biological targets .
Case Studies
Mechanism of Action
The mechanism of action of (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Tetrazole Ring
Key analogs differ in the substituent at the 5-position of the tetrazole ring, influencing physicochemical properties and biological activity.
Table 1: Comparison of Tetrazole-Acetic Acid Derivatives
Key Observations:
Functional Group Modifications on the Acetic Acid Side Chain
Replacing the acetic acid moiety with esters or thioether linkages alters reactivity and pharmacological profiles.
Table 2: Modifications of the Acetic Acid Chain
Key Observations:
- Esterification : The methyl ester derivative (CAS: 175137-43-6) acts as a prodrug, improving cell membrane penetration but requiring enzymatic hydrolysis for activation .
- Thioether Linkages : Compounds like triazole-thioacetic acids exhibit distinct mechanisms, such as thiol-mediated redox modulation or enzyme inhibition .
Anti-inflammatory and Superoxide Scavenging:
- This compound demonstrates superior superoxide scavenging compared to 5-aryl analogs (e.g., phenyl or methoxyphenyl derivatives), likely due to morpholine’s electron-donating effects stabilizing radical intermediates .
- Triazole-thioacetic acids (e.g., {[5-(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl]thio}acetic acid) show overlapping anti-inflammatory activity but with higher cytotoxicity in some models .
Antimicrobial Activity:
- Amino-substituted tetrazoles (e.g., 2-(5-amino-2H-tetrazol-2-yl)acetic acid) exhibit moderate antimicrobial effects against Gram-positive bacteria, while morpholine derivatives show broader-spectrum activity due to enhanced solubility and target affinity .
Biological Activity
(5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and a tetrazole moiety, contributing to its unique chemical properties. The structural formula can be represented as follows:
This structure allows it to interact with various biological targets, influencing numerous biochemical pathways.
This compound operates through several mechanisms:
- Protein Binding : The compound can bind to specific proteins and enzymes, modulating their activity. This interaction can result in the inhibition or activation of various biological pathways, such as those involved in inflammation and cell proliferation .
- Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis. In silico studies have shown that it can effectively bind to regulatory proteins involved in tuberculosis, suggesting potential as a novel therapeutic agent .
- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The structure–activity relationship (SAR) indicates that modifications to the tetrazole ring can enhance its anticancer activity .
Antimicrobial Activity
A study assessing the compound's efficacy against Mycobacterium tuberculosis revealed significant findings:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Protein |
|---|---|---|
| This compound | 15 µg/mL | InhA enzyme |
The compound demonstrated superior binding affinity compared to traditional TB drugs, suggesting its potential as an alternative treatment .
Cytotoxicity Studies
In vitro evaluations have shown varying degrees of cytotoxicity against different cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A431 | 1.98 ± 1.22 | Doxorubicin |
| U251 | 1.61 ± 1.92 | Doxorubicin |
These results indicate that this compound may be more effective than established chemotherapeutic agents in certain contexts .
Case Study 1: Tuberculosis Treatment
In a recent study, researchers utilized molecular docking techniques to assess the binding stability of this compound with the InhA enzyme from M. tuberculosis. The results indicated that the compound maintained a stable binding conformation over a 10 ns molecular dynamics simulation, highlighting its potential for further development as an antitubercular agent .
Case Study 2: Cancer Cell Line Efficacy
Another investigation focused on the cytotoxic effects of the compound on human glioblastoma U251 cells. The study utilized both in vitro assays and molecular dynamics simulations to elucidate the interaction mechanisms at play, providing insights into how structural modifications could enhance efficacy against cancer cells .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (5-Morpholin-4-yl-2H-tetrazol-2-yl)acetic acid?
- Methodological Answer : Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. For example, highlights the use of acetic acid as a solvent and sodium acetate as a catalyst under reflux conditions for analogous triazole derivatives. Reaction monitoring via TLC or LC-MS ensures intermediate formation, while elemental analysis and IR spectroscopy validate purity. Adjusting molar ratios (e.g., 1.1:1 for aldehyde to tetrazole precursors) and stepwise purification (recrystallization from DMF/acetic acid mixtures) improves yield .
Q. What analytical techniques are most reliable for structural characterization of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- X-ray crystallography (e.g., ) resolves bond angles and dihedral angles between the tetrazole ring and acetic acid moiety, critical for confirming stereochemistry .
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid).
- LC-MS () confirms molecular weight and fragmentation patterns .
- ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ detects proton environments (e.g., morpholine N-CH₂ and tetrazole ring protons) .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated degradation studies (e.g., ):
- Mass balance analysis tracks decomposition products under stress conditions (e.g., 40–80°C, pH 1–13).
- HPLC-DAD () quantifies residual API and degradation impurities, with mobile phases optimized for polar carboxylic acids (e.g., acetonitrile/0.1% formic acid) .
- Stability trends: Morpholine and tetrazole groups may hydrolyze under acidic/alkaline conditions, requiring lyophilization for long-term storage .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Introduce substituents at the morpholine nitrogen or tetrazole C-5 position ( ).
- In silico docking (e.g., AutoDock Vina) predicts interactions with biological targets (e.g., enzymes with polar active sites).
- Validate predictions via in vitro assays (e.g., antimicrobial MIC tests in ) and correlate with logP (HPLC-derived) and pKa (potentiometric titration) .
Q. What computational strategies validate the compound’s electronic and steric properties?
- Methodological Answer :
- DFT calculations (Gaussian 09) optimize geometry and calculate HOMO-LUMO gaps to predict reactivity.
- Molecular dynamics simulations (AMBER) assess conformational flexibility in aqueous environments.
- Validate against X-ray data ( ) to ensure accuracy of bond lengths (e.g., C-N in tetrazole: ~1.32 Å) .
Q. How should researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability assays) to distinguish direct activity from cytotoxicity.
- HPLC-DAD standardization () ensures batch-to-batch consistency in API purity (>98% by area normalization) .
- Cross-validate with metabolomic profiling (LC-QTOF-MS) to identify off-target interactions .
Q. What methods are effective for functionalizing the acetic acid moiety via esterification?
- Methodological Answer :
- Esterification (): React with alcohols (e.g., methanol, benzyl alcohol) in the presence of DCC/DMAP or H₂SO₄ catalyst.
- Monitor conversion via ¹H NMR (disappearance of carboxylic acid proton at ~12 ppm) .
- Purify esters via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can toxicity risks be predicted early in drug development?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
